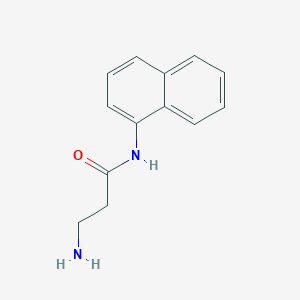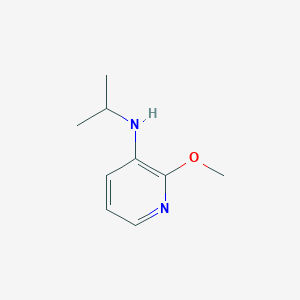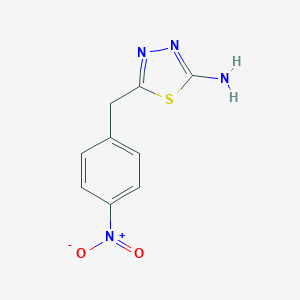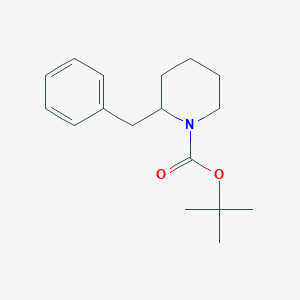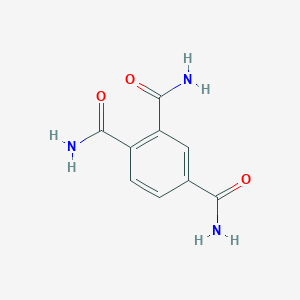
Benzene-1,2,4-tricarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2,4-tricarboxamide (BTA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTA is a white crystalline powder that is soluble in organic solvents and has a high melting point. It has been used in various applications, including as a corrosion inhibitor, a dyeing agent, and a flame retardant. In recent years, BTA has also been studied for its potential use in biomedical research.
Mécanisme D'action
The mechanism of action of Benzene-1,2,4-tricarboxamide is not fully understood, but it is believed to involve the formation of a complex between Benzene-1,2,4-tricarboxamide and the metal ion of interest. This complex can then be detected using fluorescence spectroscopy or other analytical techniques.
Effets Biochimiques Et Physiologiques
Benzene-1,2,4-tricarboxamide has been shown to have minimal toxicity in vitro and in vivo studies. It does not appear to have any significant effects on biochemical or physiological processes in cells or organisms. This makes it a useful tool for studying metal ion concentrations without interfering with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzene-1,2,4-tricarboxamide in lab experiments is its high selectivity for metal ions. This allows for the detection and measurement of metal ion concentrations with high accuracy and precision. However, one limitation of using Benzene-1,2,4-tricarboxamide is that it is not suitable for use in aqueous solutions, as it is only soluble in organic solvents.
Orientations Futures
There are several potential future directions for research involving Benzene-1,2,4-tricarboxamide. One area of interest is the development of new fluorescent probes based on the Benzene-1,2,4-tricarboxamide structure. These probes could be designed to target specific metal ions or other molecules of interest. Another area of research is the use of Benzene-1,2,4-tricarboxamide in the development of new materials, such as sensors or catalysts. Overall, the unique properties of Benzene-1,2,4-tricarboxamide make it a promising tool for a wide range of scientific research applications.
Méthodes De Synthèse
Benzene-1,2,4-tricarboxamide can be synthesized through various methods, including the reaction of benzene-1,2,4-tricarbonyl chloride with ammonia or the reaction of benzene-1,2,4-tricarboxylic acid with thionyl chloride followed by reaction with ammonia. The synthesis of Benzene-1,2,4-tricarboxamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Benzene-1,2,4-tricarboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of Benzene-1,2,4-tricarboxamide as a fluorescent probe for the detection of metal ions. Benzene-1,2,4-tricarboxamide has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for detecting and measuring metal ion concentrations in biological and environmental samples.
Propriétés
Numéro CAS |
10508-39-1 |
|---|---|
Nom du produit |
Benzene-1,2,4-tricarboxamide |
Formule moléculaire |
C9H9N3O3 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
benzene-1,2,4-tricarboxamide |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)4-1-2-5(8(11)14)6(3-4)9(12)15/h1-3H,(H2,10,13)(H2,11,14)(H2,12,15) |
Clé InChI |
SXHLEIFYCANFJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N |
Synonymes |
1,2,4-BenzenetricarboxaMide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



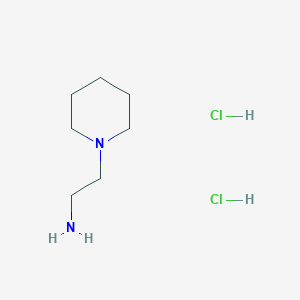
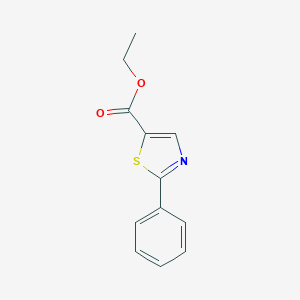
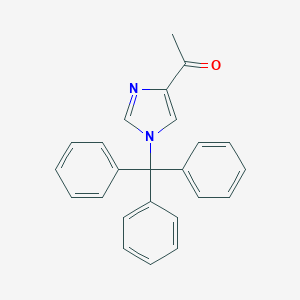
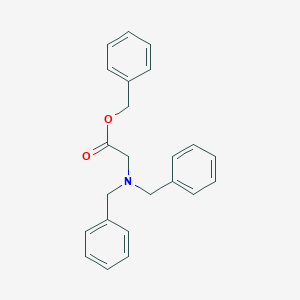
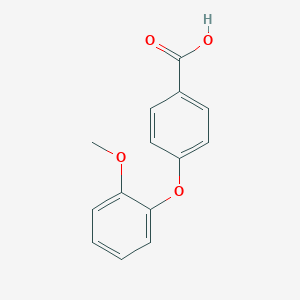

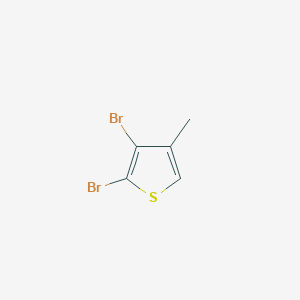
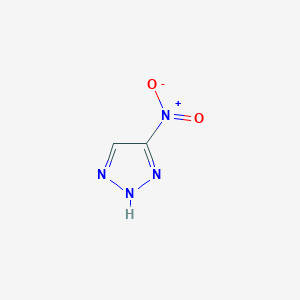
![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
